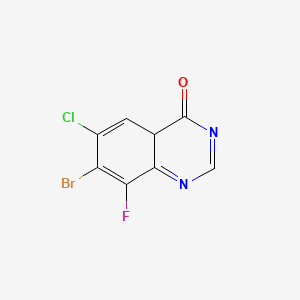![molecular formula C21H14ClN3O4S B12346569 methyl 3-{[(2Z)-6-chloro-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12346569.png)
methyl 3-{[(2Z)-6-chloro-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-3-{[(2Z)-6-Chlor-3-[(1,3-Thiazol-2-yl)carbamoyl]-2H-chromen-2-yliden]amino}benzoat ist eine komplexe organische Verbindung, die einen Thiazolring, eine Chromenyliden-Einheit und einen Benzoatester aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-3-{[(2Z)-6-Chlor-3-[(1,3-Thiazol-2-yl)carbamoyl]-2H-chromen-2-yliden]amino}benzoat umfasst typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Bildung des Thiazolrings, die durch die Reaktion von Thioharnstoff mit einem halogenierten Keton unter sauren Bedingungen erreicht wird. Die Chromenyliden-Einheit wird dann durch eine Kondensationsreaktion synthetisiert, an der ein geeignetes Aldehyd und ein Phenolderivat beteiligt sind. Schließlich wird der Benzoatester durch Veresterung unter Verwendung von Methanol und einem Carbonsäurederivat eingeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeiten sowie Reinigungsverfahren wie Umkristallisation und Chromatographie zur Isolierung des gewünschten Produkts umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-3-{[(2Z)-6-Chlor-3-[(1,3-Thiazol-2-yl)carbamoyl]-2H-chromen-2-yliden]amino}benzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können auftreten, insbesondere an den Thiazol- und Chromenyliden-Einheiten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Halogenierungsmittel wie N-Bromsuccinimid für elektrophile Substitution.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Methyl-3-{[(2Z)-6-Chlor-3-[(1,3-Thiazol-2-yl)carbamoyl]-2H-chromen-2-yliden]amino}benzoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als antimikrobielles oder antivirales Mittel untersucht.
Medizin: Wird auf seine entzündungshemmenden und krebshemmenden Eigenschaften untersucht.
Industrie: Potenzielle Verwendung bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.
Wirkmechanismus
Der Wirkmechanismus von Methyl-3-{[(2Z)-6-Chlor-3-[(1,3-Thiazol-2-yl)carbamoyl]-2H-chromen-2-yliden]amino}benzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Thiazolring kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität möglicherweise hemmen. Die Chromenyliden-Einheit kann ebenfalls eine Rolle bei der Bindung an DNA oder Proteine spielen und so zelluläre Prozesse beeinflussen.
Wirkmechanismus
The mechanism of action of methyl 3-{[(2Z)-6-chloro-3-[(1,3-thiazol-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chromenylidene moiety may also play a role in binding to DNA or proteins, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sulfathiazol: Ein antimikrobielles Medikament mit einem Thiazolring.
Ritonavir: Ein antiretrovirales Medikament, das eine Thiazoleinheit enthält.
Abafungin: Ein Antimykotikum mit einer Thiazolstruktur.
Einzigartigkeit
Methyl-3-{[(2Z)-6-Chlor-3-[(1,3-Thiazol-2-yl)carbamoyl]-2H-chromen-2-yliden]amino}benzoat ist einzigartig aufgrund seiner Kombination aus einem Thiazolring, einer Chromenyliden-Einheit und einem Benzoatester. Diese strukturelle Komplexität kann im Vergleich zu anderen Thiazol-haltigen Verbindungen einzigartige biologische Aktivitäten und chemische Reaktivität verleihen.
Eigenschaften
Molekularformel |
C21H14ClN3O4S |
|---|---|
Molekulargewicht |
439.9 g/mol |
IUPAC-Name |
methyl 3-[[6-chloro-3-(1,3-thiazol-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C21H14ClN3O4S/c1-28-20(27)12-3-2-4-15(10-12)24-19-16(18(26)25-21-23-7-8-30-21)11-13-9-14(22)5-6-17(13)29-19/h2-11H,1H3,(H,23,25,26) |
InChI-Schlüssel |
RTCPKGYIBZBPGX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NC4=NC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B12346507.png)
![Ethyl 4-((4-((3-(dimethylamino)propyl)(5-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B12346508.png)


![4-[5-(6-chloro-2-oxo-4-phenyl-4aH-quinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12346531.png)
![5-benzyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B12346535.png)
![(2Z)-6-chloro-N-(tetrahydrofuran-2-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12346540.png)
![6-bromo-3-[5-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-4aH-quinolin-2-one](/img/structure/B12346546.png)
![1-(4-Benzylpiperidin-1-yl)-3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one](/img/structure/B12346553.png)
![N-[3-(azepan-1-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B12346554.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346561.png)

![(Z)-3-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile](/img/structure/B12346575.png)
